4a,8-Dimethyl-2,3,4,4a,5,6,7,8-octahydronaphthalen-2-ol
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Overview
Description
4a,8-Dimethyl-2,3,4,4a,5,6,7,8-octahydronaphthalen-2-ol is a chemical compound with the molecular formula C15H26O and a molecular weight of 222.3663 g/mol . It is also known by other names such as cis-Eudesm-6-en-11-ol . This compound is a member of the naphthalenemethanol family and is characterized by its octahydro-naphthalene structure with dimethyl and hydroxyl functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4a,8-Dimethyl-2,3,4,4a,5,6,7,8-octahydronaphthalen-2-ol can be achieved through various synthetic routes. One common method involves the reaction of Curtius to prepare 1-(4a,8-dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-2-yl)-ethanone . This intermediate can then be further reduced to obtain the desired alcohol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve similar reaction pathways as those used in laboratory settings, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4a,8-Dimethyl-2,3,4,4a,5,6,7,8-octahydronaphthalen-2-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) for halogenation and ammonia (NH3) for amination are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or hydrocarbons.
Scientific Research Applications
4a,8-Dimethyl-2,3,4,4a,5,6,7,8-octahydronaphthalen-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the production of fragrances and flavors due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 4a,8-Dimethyl-2,3,4,4a,5,6,7,8-octahydronaphthalen-2-ol involves its interaction with various molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with biological molecules, potentially affecting enzyme activity and receptor binding. Its hydrophobic naphthalene core enables it to interact with lipid membranes, influencing membrane fluidity and permeability.
Comparison with Similar Compounds
Similar Compounds
γ-Eudesmol: Another sesquiterpenoid alcohol with similar structural features.
Selinenol: A related compound with a similar naphthalene core but different functional groups.
Machilol: Shares the octahydro-naphthalene structure but has different substituents.
Uniqueness
4a,8-Dimethyl-2,3,4,4a,5,6,7,8-octahydronaphthalen-2-ol is unique due to its specific arrangement of dimethyl and hydroxyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
52252-49-0 |
---|---|
Molecular Formula |
C12H20O |
Molecular Weight |
180.29 g/mol |
IUPAC Name |
4a,8-dimethyl-3,4,5,6,7,8-hexahydro-2H-naphthalen-2-ol |
InChI |
InChI=1S/C12H20O/c1-9-4-3-6-12(2)7-5-10(13)8-11(9)12/h8-10,13H,3-7H2,1-2H3 |
InChI Key |
AMLXATDBQQQXME-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC2(C1=CC(CC2)O)C |
Origin of Product |
United States |
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